molecular formula C11H14N2O2 B14422198 Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl- CAS No. 79967-93-4

Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-

Cat. No.: B14422198
CAS No.: 79967-93-4
M. Wt: 206.24 g/mol
InChI Key: MZMKQJXCDONGIN-UHFFFAOYSA-N
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Description

Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl- is a substituted urea derivative characterized by a phenyl group attached to one nitrogen atom and a 2-(ethenyloxy)ethyl group attached to the other. The 2-(ethenyloxy)ethyl substituent consists of an ethyl chain connected via an oxygen atom to a vinyl (ethenyl) group (CH₂=CH-O-CH₂CH₂-). This structure introduces unique reactivity due to the vinyl ether moiety, which is prone to hydrolysis and polymerization under specific conditions. The molecular formula of the compound is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol.

Properties

CAS No.

79967-93-4

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-ethenoxyethyl)-3-phenylurea

InChI

InChI=1S/C11H14N2O2/c1-2-15-9-8-12-11(14)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14)

InChI Key

MZMKQJXCDONGIN-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate, which then reacts with another amine to form the urea derivative .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the use of phosgene, despite its toxicity and environmental concerns. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more environmentally friendly and safer approach .

Chemical Reactions Analysis

Types of Reactions

Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives .

Scientific Research Applications

Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or interact with proteins to modulate their activity .

Comparison with Similar Compounds

Research Trends and Patent Insights

Recent patents () highlight a surge in urea derivatives with sulfonyloxy and methoxybenzene groups, emphasizing their utility in high-performance materials and coatings. While these compounds differ from the target, they underscore the importance of substituent versatility in industrial applications. For example, sulfonyloxy groups enhance thermal stability, suggesting that modifying the target compound with similar substituents could expand its utility .

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